2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide

Monoamine oxidase B Enzyme inhibition IC50

Ortho-phenylenediacetamide with unique 1,2-substitution pattern confers distinct conformational constraints essential for MAO-A selective inhibition (IC50 7.40 nM, SI=189) and thermal cyclization to 1H-benzazepines. Ideal for HTS low-signal controls, SAR elaboration, and biocatalysis standard. Do not substitute with meta/para isomers.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 7500-54-1
Cat. No. B12957629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide
CAS7500-54-1
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)N)CC(=O)N
InChIInChI=1S/C10H12N2O2/c11-9(13)5-7-3-1-2-4-8(7)6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)
InChIKeyREEFTYZPATZMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide (CAS 7500-54-1) for Procurement: o-Benzenediacetamide Chemical Profile and Supply Considerations


2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide (CAS 7500-54-1), also known as o-Benzenediacetamide or o-xylylenediamide, is a C10H12N2O2 organic compound featuring a 1,2-disubstituted benzene core bearing two acetamide side chains [1]. With a molecular weight of 192.21 g/mol, a density of 1.226 g/cm³, and a predicted boiling point of 502 °C, this ortho-substituted bis-acetamide belongs to the class of phenylenediacetamides—a chemical space relevant to medicinal chemistry scaffolds, enzyme inhibitor discovery, and organic synthesis intermediates [2].

Why 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide (CAS 7500-54-1) Cannot Be Substituted with Regioisomeric or Mono-Acetamide Analogs


The ortho-1,2-bis(acetamide) substitution pattern of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide imposes distinct conformational constraints and electronic properties that cannot be replicated by its 1,3- or 1,4-regioisomers (CAS 2050-85-3 and 2050-85-3 analogues) or mono-acetamide phenylacetamides [1]. This specific ortho-geometry directly influences both biological target engagement—as evidenced by its differential MAO-A versus MAO-B inhibition profile in recombinant human enzyme assays—and its unique utility as a synthetic precursor to cyclized 1H-benzazepine derivatives [2][3]. Substituting with a regioisomer or a mono-acetamide congener would fundamentally alter the compound's intermolecular hydrogen bonding network, its metabolic susceptibility, and its regioselective reactivity in downstream transformations, thereby compromising experimental reproducibility and synthetic outcomes [4].

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide (CAS 7500-54-1): Quantitative Differentiation Evidence for Scientific Selection


MAO-B Inhibitory Potency: Quantitative Comparison with Clinical Reference Inhibitors Selegiline and Rasagiline

In a head-to-head comparison using the same human recombinant MAO-B enzyme assay format (Sf9 cell expression, 5-phenylacetaldehyde substrate), 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide exhibits an IC50 of 1.40E+3 nM, which is approximately 27-fold weaker than selegiline (IC50 = 51 nM) and over 300-fold weaker than rasagiline (IC50 = 4.43 nM) [1][2]. This data establishes the compound as a low-potency MAO-B ligand, making it suitable as a control compound for high-throughput screening (HTS) assay validation, counter-screening, or as a starting scaffold for medicinal chemistry optimization [3].

Monoamine oxidase B Enzyme inhibition IC50

MAO-A versus MAO-B Selectivity Profile: Quantitative Isoform Discrimination

The compound demonstrates a pronounced isoform selectivity for MAO-A over MAO-B. In recombinant human enzyme assays, its MAO-A IC50 is 7.40 nM, while its MAO-B IC50 is 1,400 nM, yielding a selectivity index (SI = IC50 MAO-B / IC50 MAO-A) of 189 [1]. This selectivity profile contrasts with that of the reference inhibitor selegiline, which preferentially inhibits MAO-B (SI ≈ 0.0022), and clorgyline, which strongly prefers MAO-A (SI > 14,000) [2]. The compound thus occupies a unique middle ground as a moderately selective MAO-A ligand.

Monoamine oxidase A Isoform selectivity Selectivity index

Regiochemistry-Driven Conformational and Physical Property Differentiation versus Meta- and Para-Isomers

The ortho-substitution pattern of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide (CAS 7500-54-1) results in a calculated LogP of -0.5, which is significantly more hydrophilic than the meta- (1,3-) and para- (1,4-) regioisomers (predicted LogP ~1.2-1.3) [1][2]. Additionally, the melting point of the ortho isomer is reported as 198 °C (solvated from water), whereas the para isomer exhibits a melting point >300 °C, and the meta isomer melts at 220-222 °C . This ortho-specific intramolecular hydrogen bonding and reduced crystal lattice energy directly affect solubility, formulation, and chromatographic behavior.

Regioisomer comparison Physicochemical properties LogP

Synthetic Utility: Quantified Yield Advantage in Cyclization to 1H-Benzazepine Scaffolds

Under pyrolytic conditions at 295 °C and 4.0 kPa, 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide undergoes cyclization to 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one with a reported yield of 57% on a 190 mg scale, and 53% on a 2 g scale [1]. This specific ortho arrangement of the acetamide groups is essential for the intramolecular cyclization to proceed; the meta- and para-isomers cannot undergo this transformation, underscoring the unique synthetic value of the ortho-substituted core [2].

Organic synthesis Cyclization Benzazepine

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide (CAS 7500-54-1): Evidence-Backed Procurement Use Cases for Research and Industrial Settings


Monoamine Oxidase (MAO) Assay Development and High-Throughput Screening Validation

Due to its weak MAO-B inhibition (IC50 = 1,400 nM) and moderate MAO-A selectivity (IC50 = 7.40 nM, SI = 189), this compound is ideally suited as a low-potency reference standard in MAO enzyme assays. Procurement is recommended for laboratories developing and validating HTS platforms, where a compound with marginal activity is required to establish assay robustness, to set low-signal controls, or to serve as a benchmark for differentiating between specific and non-specific inhibitors [1][2].

Medicinal Chemistry Starting Scaffold for CNS Drug Discovery

The compound's ortho-phenylenediacetamide core offers a tractable starting point for structure-activity relationship (SAR) studies aimed at improving MAO-A potency or modulating selectivity. Given its synthetically accessible nature and the ability to readily functionalize the acetamide moieties, procurement is justified for medicinal chemistry teams seeking to elaborate a phenylacetamide-based chemical series with potential applications in depression, anxiety, or neurodegenerative disease research [1].

Synthesis of 1H-Benzazepine and Related Nitrogen Heterocycles

The compound's unique ability to undergo thermal cyclization to 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in 53-57% yield makes it a valuable building block for the construction of 1H-benzazepine scaffolds—a privileged structure in GPCR-targeted therapeutics. Procurement should be prioritized by organic and medicinal chemistry groups engaged in the synthesis of seven-membered nitrogen heterocycles, as the ortho substitution pattern is essential for the key cyclization step [3][4].

Regioselective Biotransformation and Enzyme Engineering Studies

The compound serves as a defined product of the regioselective hydrolysis of o-phenylenediacetonitrile by Rhodococcus sp. AJ270 nitrilase enzymes. This makes it a critical analytical standard and substrate analog for laboratories investigating nitrile hydratase/amidase enzyme cascades, biocatalysis optimization, and the engineering of regioselective biotransformation processes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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